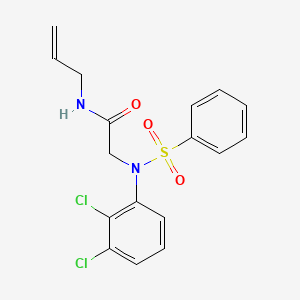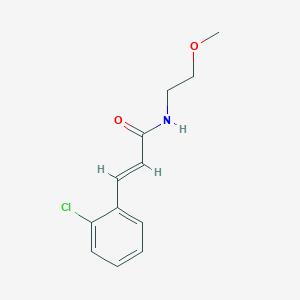
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a promising compound for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction.
Mécanisme D'action
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the modulation of various neurotransmitter systems, including glutamate, dopamine, and GABA. N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide enhances the activity of mGluR5 by increasing the affinity of the receptor for glutamate, which results in the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate various biochemical and physiological processes in the brain. It increases the release of dopamine and GABA in certain brain regions, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. It also enhances synaptic plasticity and neurogenesis, which may underlie its long-term therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective and potent modulator of mGluR5, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its duration of action in vivo. It also has some off-target effects at high concentrations, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the development of N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the optimization of its pharmacokinetic properties to improve its duration of action and bioavailability. Another area of research is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as autism spectrum disorders and traumatic brain injury. Finally, the development of more selective and potent modulators of mGluR5 may provide new insights into the role of this receptor in brain function and disease.
Méthodes De Synthèse
The synthesis of N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2,3-dichlorophenylacetic acid with allylamine to form N~1~-allyl-2,3-dichlorophenylacetamide. This intermediate is then reacted with phenylsulfonyl chloride to produce N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It also has antipsychotic effects in animal models of schizophrenia and reduces drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-11-20-16(22)12-21(15-10-6-9-14(18)17(15)19)25(23,24)13-7-4-3-5-8-13/h2-10H,1,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBVAHNXOVDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5228241.png)
![11-(3-methoxy-4-propoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5228250.png)
![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)

![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5228286.png)
![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)
![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)